molecular formula C19H16ClNO4 B249261 4-(4-chlorobenzoyl)-3-hydroxy-1-(2-hydroxyethyl)-5-phenyl-1,5-dihydro-2H-pyrrol-2-one

4-(4-chlorobenzoyl)-3-hydroxy-1-(2-hydroxyethyl)-5-phenyl-1,5-dihydro-2H-pyrrol-2-one

Cat. No. B249261
M. Wt: 357.8 g/mol
InChI Key: UNDSGSNUVKTHLR-ICFOKQHNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-chlorobenzoyl)-3-hydroxy-1-(2-hydroxyethyl)-5-phenyl-1,5-dihydro-2H-pyrrol-2-one, also known as C16, is a synthetic compound that has been extensively studied for its potential applications in scientific research. This molecule belongs to the class of pyrrol-2-ones, which are known for their diverse biological activities.

Mechanism of Action

4-(4-chlorobenzoyl)-3-hydroxy-1-(2-hydroxyethyl)-5-phenyl-1,5-dihydro-2H-pyrrol-2-one exerts its biological effects through various mechanisms. It has been shown to inhibit the activity of NF-κB, a transcription factor that regulates the expression of pro-inflammatory genes. 4-(4-chlorobenzoyl)-3-hydroxy-1-(2-hydroxyethyl)-5-phenyl-1,5-dihydro-2H-pyrrol-2-one also activates the Nrf2 pathway, which is involved in the cellular defense against oxidative stress. Additionally, 4-(4-chlorobenzoyl)-3-hydroxy-1-(2-hydroxyethyl)-5-phenyl-1,5-dihydro-2H-pyrrol-2-one has been shown to interact with the tubulin protein, which is essential for cell division, leading to cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
4-(4-chlorobenzoyl)-3-hydroxy-1-(2-hydroxyethyl)-5-phenyl-1,5-dihydro-2H-pyrrol-2-one has been found to modulate various biochemical and physiological processes in vitro and in vivo. It has been shown to reduce the production of reactive oxygen species and to increase the activity of antioxidant enzymes, such as superoxide dismutase and catalase. 4-(4-chlorobenzoyl)-3-hydroxy-1-(2-hydroxyethyl)-5-phenyl-1,5-dihydro-2H-pyrrol-2-one has also been found to inhibit the activity of matrix metalloproteinases, which are involved in tissue remodeling and inflammation. Moreover, 4-(4-chlorobenzoyl)-3-hydroxy-1-(2-hydroxyethyl)-5-phenyl-1,5-dihydro-2H-pyrrol-2-one has been shown to decrease the expression of anti-apoptotic proteins and to increase the expression of pro-apoptotic proteins in cancer cells.

Advantages and Limitations for Lab Experiments

4-(4-chlorobenzoyl)-3-hydroxy-1-(2-hydroxyethyl)-5-phenyl-1,5-dihydro-2H-pyrrol-2-one has several advantages for lab experiments. It is a stable and pure compound that can be easily synthesized in large quantities. Moreover, 4-(4-chlorobenzoyl)-3-hydroxy-1-(2-hydroxyethyl)-5-phenyl-1,5-dihydro-2H-pyrrol-2-one has been extensively studied for its biological activities, making it a well-established tool for scientific research. However, 4-(4-chlorobenzoyl)-3-hydroxy-1-(2-hydroxyethyl)-5-phenyl-1,5-dihydro-2H-pyrrol-2-one also has some limitations. Its solubility in water is limited, which can hinder its use in some assays. Moreover, 4-(4-chlorobenzoyl)-3-hydroxy-1-(2-hydroxyethyl)-5-phenyl-1,5-dihydro-2H-pyrrol-2-one has not been extensively studied in vivo, and its pharmacokinetics and toxicity are not well understood.

Future Directions

There are several future directions for the study of 4-(4-chlorobenzoyl)-3-hydroxy-1-(2-hydroxyethyl)-5-phenyl-1,5-dihydro-2H-pyrrol-2-one. One direction is to investigate its potential as a therapeutic agent for various diseases, such as cancer, inflammation, and neurodegeneration. Another direction is to study its pharmacokinetics and toxicity in vivo, which will provide valuable information for its clinical development. Moreover, the development of new derivatives of 4-(4-chlorobenzoyl)-3-hydroxy-1-(2-hydroxyethyl)-5-phenyl-1,5-dihydro-2H-pyrrol-2-one with improved solubility and potency could lead to the discovery of novel drug candidates.

Synthesis Methods

4-(4-chlorobenzoyl)-3-hydroxy-1-(2-hydroxyethyl)-5-phenyl-1,5-dihydro-2H-pyrrol-2-one can be synthesized through a multi-step process that involves the reaction of 4-chlorobenzoyl chloride with 2-hydroxyethylamine to form an intermediate, which is then reacted with phenylacetic acid and acetic anhydride in the presence of a catalyst to yield the final product. This method has been optimized to produce high yields of pure 4-(4-chlorobenzoyl)-3-hydroxy-1-(2-hydroxyethyl)-5-phenyl-1,5-dihydro-2H-pyrrol-2-one.

Scientific Research Applications

4-(4-chlorobenzoyl)-3-hydroxy-1-(2-hydroxyethyl)-5-phenyl-1,5-dihydro-2H-pyrrol-2-one has been shown to have potential applications in various fields of scientific research. It has been studied for its anti-inflammatory, antioxidant, and anticancer activities. 4-(4-chlorobenzoyl)-3-hydroxy-1-(2-hydroxyethyl)-5-phenyl-1,5-dihydro-2H-pyrrol-2-one has been found to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and to scavenge reactive oxygen species, which are implicated in the pathogenesis of many diseases. Moreover, 4-(4-chlorobenzoyl)-3-hydroxy-1-(2-hydroxyethyl)-5-phenyl-1,5-dihydro-2H-pyrrol-2-one has been shown to induce cell cycle arrest and apoptosis in cancer cells, suggesting its potential as a therapeutic agent.

properties

Product Name

4-(4-chlorobenzoyl)-3-hydroxy-1-(2-hydroxyethyl)-5-phenyl-1,5-dihydro-2H-pyrrol-2-one

Molecular Formula

C19H16ClNO4

Molecular Weight

357.8 g/mol

IUPAC Name

(4Z)-4-[(4-chlorophenyl)-hydroxymethylidene]-1-(2-hydroxyethyl)-5-phenylpyrrolidine-2,3-dione

InChI

InChI=1S/C19H16ClNO4/c20-14-8-6-13(7-9-14)17(23)15-16(12-4-2-1-3-5-12)21(10-11-22)19(25)18(15)24/h1-9,16,22-23H,10-11H2/b17-15-

InChI Key

UNDSGSNUVKTHLR-ICFOKQHNSA-N

Isomeric SMILES

C1=CC=C(C=C1)C2/C(=C(\C3=CC=C(C=C3)Cl)/O)/C(=O)C(=O)N2CCO

SMILES

C1=CC=C(C=C1)C2C(=C(C3=CC=C(C=C3)Cl)O)C(=O)C(=O)N2CCO

Canonical SMILES

C1=CC=C(C=C1)C2C(=C(C3=CC=C(C=C3)Cl)O)C(=O)C(=O)N2CCO

Origin of Product

United States

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